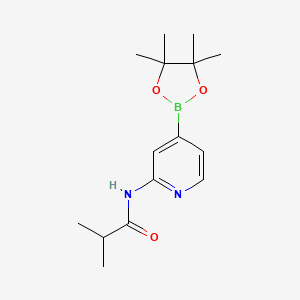

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

Übersicht

Beschreibung

“N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide” is a chemical compound. It is also known as 4- (p-Toluenesulfonylamino)phenylboronic acid pinacol ester, N- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide . The empirical formula is C19H24BNO4S .

Molecular Structure Analysis

The molecular weight of the compound is 373.27 . The SMILES string representation isCc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 . The InChI representation is 1S/C19H24BNO4S/c1-14-6-12-17 (13-7-14)26 (22,23)21-16-10-8-15 (9-11-16)20-24-18 (2,3)19 (4,5)25-20/h6-13,21H,1-5H3 . Physical And Chemical Properties Analysis

The compound is a solid . It belongs to the category of Boronic Acids & Derivatives . The compound is combustible .Wissenschaftliche Forschungsanwendungen

- Summary : Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes .

- Method : This is typically done in the presence of a palladium catalyst to form pinacol benzyl boronate .

- Results : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .

- Summary : Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for hydroboration of alkyl or aryl alkynes and alkenes .

- Method : This is typically done in the presence of transition metal catalysts .

- Results : The result is the formation of boron-containing organic compounds, which are useful intermediates in organic synthesis .

- Summary : Boronic acids and their derivatives, like 1-Methylpyrazole-4-boronic acid pinacol ester, are used as reagents in Suzuki-Miyaura cross-coupling reactions .

- Method : These reactions are typically performed in the presence of a palladium catalyst .

- Results : The result is the formation of biaryl compounds, which are important structures in pharmaceuticals and organic materials .

- Summary : Boronic acids and their derivatives, like 1-Methylpyrazole-4-boronic acid pinacol ester, are used as reagents in transesterification reactions .

- Method : These reactions are typically performed under basic conditions .

- Results : The result is the formation of esters, which are important structures in pharmaceuticals and organic materials .

- Summary : Boronic acids and their derivatives, like 1-Methylpyrazole-4-boronic acid pinacol ester, are used in the preparation of aminothiazoles .

- Method : The specific method can vary, but typically involves the reaction of the boronic acid derivative with a suitable aminothiazole precursor .

- Results : Aminothiazoles are important structures in medicinal chemistry, with potential applications as γ-secretase modulators .

- Summary : Boronic acids and their derivatives, like 1-Methylpyrazole-4-boronic acid pinacol ester, are used in the preparation of amino-pyrido-indol-carboxamides .

- Method : The specific method can vary, but typically involves the reaction of the boronic acid derivative with a suitable amino-pyrido-indol-carboxamide precursor .

- Results : Amino-pyrido-indol-carboxamides are potential JAK2 inhibitors for myeloproliferative disorders therapy .

Borylation of Alkylbenzenes

Hydroboration of Alkynes and Alkenes

Suzuki-Miyaura Cross-Coupling Reactions

Transesterification Reactions

Preparation of Aminothiazoles

Preparation of Amino-pyrido-indol-carboxamides

- Summary : This compound is an organic intermediate with borate and sulfonamide groups .

- Method : It can be synthesized through nucleophilic and amidation reactions .

- Results : The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

- Summary : This compound is an important boric acid derivative .

- Method : It is obtained by a two-step substitution reaction .

- Results : The structure of the compound was verified by FTIR, 1H and 13C NMR, and MS .

- Summary : Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

- Method : The specific method can vary, but typically involves the use of boronic acid pinacol ester compounds as intermediates .

- Results : These compounds have shown good biological activity and pharmacological effects .

- Summary : Fluorine-containing compounds are widely used in medicine .

- Method : The specific method can vary, but typically involves the use of fluorine atoms to enhance the affinity to carbon .

- Results : Fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .

- Summary : Amide local anesthetics are widely used in clinical cancer surgery .

- Method : The specific method can vary, but typically involves the use of amide local anesthetics .

- Results : In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment .

- Summary : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

- Method : The specific method can vary, but typically involves the use of boronic ester bonds .

- Results : These drug carriers can not only load anti-cancer drugs, but also deliver insulin and genes .

Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Boron Neutron Capture Therapy

Preparation of Fluorine-containing Drugs

Preparation of Amide Local Anesthetics

Preparation of Drug Carriers

Safety And Hazards

Eigenschaften

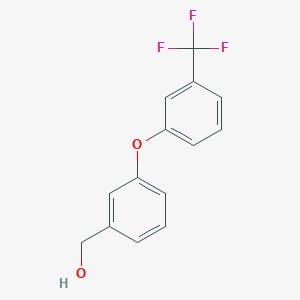

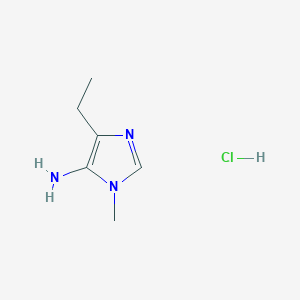

IUPAC Name |

2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O3/c1-10(2)13(19)18-12-9-11(7-8-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCSUWANXHYNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)

![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)